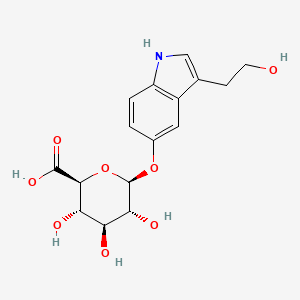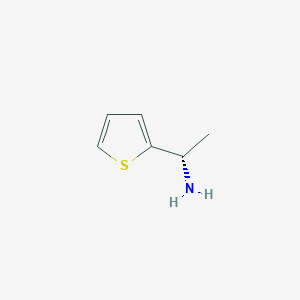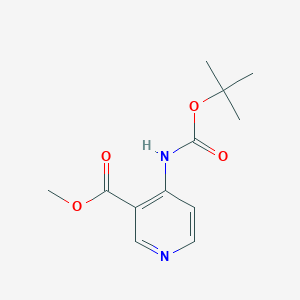
(3-Phenylpropyl)(propyl)amine
Übersicht
Beschreibung
3-Phenylpropylamine, also known as γ-Aminopropylbenzene, is a compound with the linear formula C6H5(CH2)3NH2 . It is a phenylalkylamine, a member of benzenes, and a primary amino compound .
Synthesis Analysis
While specific synthesis methods for 3-Phenylpropylamine were not found, a related compound, fluoxetine hydrochloride, has been synthesized using a method that includes the synthesis of 3-methylamino-1-phenyl-1-propanol .Molecular Structure Analysis
The molecular structure of 3-Phenylpropylamine consists of a phenyl group substituted at the third carbon by a propan-1-amine . The molecular weight of the compound is 135.21 .Chemical Reactions Analysis
The main chemical property of amines, including 3-Phenylpropylamine, is their ability to act as weak organic bases . A study has reported a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which could potentially involve 3-Phenylpropylamine .Physical And Chemical Properties Analysis
3-Phenylpropylamine has a refractive index of n20/D 1.524 (lit.), a boiling point of 221 °C (lit.), and a density of 0.951 g/mL at 25 °C (lit.) . As an amine, it can act as a weak organic base .Wissenschaftliche Forschungsanwendungen
Enzymatic N-demethylation
A study investigated the enzymatic N-demethylation of tertiary amines, demonstrating the presence of a kinetic isotope effect in the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).
Synthesis and Tissue Distribution
Research into the synthesis and tissue distribution of Se-labeled tertiary amines, related structurally to (3-Phenylpropyl)(propyl)amine, aimed at developing potential brain pH imaging agents. The study highlighted the correlation between partition coefficients and in vivo behavior, suggesting applications in brain pH monitoring (Plenevaux et al., 1990).
Anticonvulsant Properties
A focused library of amides derived from 3,3-diphenyl-propionic acid, structurally related to (3-Phenylpropyl)(propyl)amine, was synthesized to explore potential anticonvulsant agents. The study identified compounds with broad spectrum activity across preclinical seizure models, contributing to the development of new treatments for epilepsy (Obniska et al., 2017).
Immunomodulatory Effects
Research on 2-substituted 2-aminopropane-1,3-diols, which share structural features with (3-Phenylpropyl)(propyl)amine, investigated their immunosuppressive effects. The study found that certain derivatives demonstrated a lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft, indicating potential applications in immunomodulation (Kiuchi et al., 2000).
Metabolic Studies
A metabolic study of 3-phenylpropyl carbamate revealed its major metabolites in rats and humans, providing insights into the drug's metabolism and potential therapeutic applications. The study employed stable isotope labeling to trace the metabolic pathways, highlighting the drug's extensive metabolism (Horie & Baba, 1979).
Safety and Hazards
3-Phenylpropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary targets of (3-Phenylpropyl)(propyl)amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity
Action Environment
The action, efficacy, and stability of (3-Phenylpropyl)(propyl)amine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Eigenschaften
IUPAC Name |
3-phenyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERXDHKGZKVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)(propyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)


![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)